1,8-Naphthyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADWWWVIYEAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400260 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15992-83-3 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Broad Spectrum of Biological Activities
The 1,8-naphthyridine (B1210474) core is a key structural motif in numerous compounds exhibiting a wide array of biological activities. nih.govtandfonline.com This has made 1,8-Naphthyridin-2-amine and its derivatives a focal point in medicinal chemistry and drug discovery. tandfonline.com
Derivatives of this compound have demonstrated significant potential across several therapeutic areas:
Antimicrobial Properties: The naphthyridine scaffold is a well-established pharmacophore in antimicrobial agents. smolecule.com Derivatives have shown activity against various bacterial and fungal strains. nih.govontosight.ai Some compounds have exhibited the ability to inhibit bacterial DNA gyrase and topoisomerase IV, mechanisms akin to those of fluoroquinolone antibiotics. nih.gov For instance, certain N-3-diaryl-1,8-naphthyridin-2-amine derivatives have displayed antibacterial activity comparable to streptomycin (B1217042). mdpi.com Furthermore, some derivatives have been shown to potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. nih.gov
Anticancer Activity: A significant body of research has focused on the anticancer potential of 1,8-naphthyridine derivatives. nih.gov Studies have revealed that these compounds can inhibit the growth of various cancer cell lines, including those of the breast, colon, and lung. smolecule.com For example, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity against MIAPaCa and K-562 cancer cell lines. nih.gov
Anti-inflammatory and Immunomodulatory Effects: Research has indicated that some 1,8-naphthyridine derivatives possess anti-inflammatory properties, as evidenced by the downregulation of pro-inflammatory cytokines. nih.gov Additionally, immunomodulatory activities have been reported, suggesting their potential in treating immune-related disorders. tandfonline.comnih.gov
Other Biological Activities: The versatility of the 1,8-naphthyridine scaffold extends to a range of other biological effects, including antiviral, antimalarial, analgesic, and antihypertensive activities. tandfonline.comresearchgate.net Some derivatives have also been investigated for their potential in treating neurodegenerative diseases and as inhibitors of various enzymes. tandfonline.comresearchgate.net
| Activity | Examples of Derivatives | Key Findings | References |
|---|---|---|---|
| Antimicrobial | N-3-diaryl-1,8-naphthyridin-2-amines | Activity comparable to streptomycin against B. subtilis and E. coli. | mdpi.com |
| Anticancer | Halogen substituted 1,8-naphthyridine-3-caboxamide derivatives | Potent cytotoxicity against MIAPaCa and K-562 cancer cell lines. | nih.gov |
| Anti-inflammatory | Various derivatives | Downregulation of pro-inflammatory cytokines. | nih.gov |
| Antiviral | General derivatives | Reported anti-HIV activities. | tandfonline.comresearchgate.net |
Versatility in Synthetic Methodologies
The significant interest in 1,8-naphthyridine (B1210474) derivatives has driven the development of diverse and efficient synthetic strategies. tandfonline.com These methods often start from readily available precursors and allow for the introduction of a wide range of functional groups, enabling the creation of extensive compound libraries for biological screening and other applications.
Common synthetic approaches include:
Friedländer Annulation: This is a classical and widely used method for synthesizing quinolines and naphthyridines. It typically involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an activated methylene (B1212753) group, such as a β-ketoester or a dicarbonyl compound. semanticscholar.orgnih.gov Green chemistry approaches to the Friedländer reaction have been developed, utilizing water as a solvent and biocompatible ionic liquids as catalysts to produce 1,8-naphthyridines in high yields. nih.gov
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical route to substituted 1,8-naphthyridines. kthmcollege.ac.in
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Stille coupling, have been employed to construct more complex 1,8-naphthyridine derivatives. rsc.org Copper-catalyzed annulation of 2-aminonicotinaldehydes with terminal alkynes also provides a direct route to this scaffold. kthmcollege.ac.in
Cyclocondensation Reactions: A convenient method for synthesizing 7-substituted-2-amino-5-trifluoromethyl-1,8-naphthyridines involves the direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine. researchgate.netmdpi.com
The development of these synthetic methodologies continues to evolve, with a focus on improving efficiency, scalability, and environmental friendliness.
Emerging Applications in Materials Science and Beyond
Classical and Modern Synthetic Approaches to 1,8-Naphthyridine Core
The construction of the 1,8-naphthyridine ring system has traditionally relied on several key cyclization reactions. These methods, while foundational, often necessitate harsh reaction conditions.
Friedländer Reaction and its Modifications
The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction typically involves the condensation of an o-aminobenzaldehyde or a related derivative with a compound containing an α-methylene group adjacent to a carbonyl functionality. In the context of 1,8-naphthyridine synthesis, 2-aminonicotinaldehyde or its derivatives are commonly employed as the starting materials. researchgate.netrsc.org
The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to furnish the bicyclic aromatic system. A variety of catalysts and reaction conditions have been explored to improve the efficiency and scope of the Friedländer reaction for 1,8-naphthyridine synthesis. These include the use of both basic and acidic catalysts. While effective, traditional Friedländer syntheses can be limited by harsh conditions, the use of toxic solvents, and sometimes low yields. nih.govresearchgate.net
Modifications to the classical Friedländer approach have been developed to address these limitations. For instance, metal-catalyzed versions have been reported. kthmcollege.ac.in Furthermore, the development of greener alternatives, which will be discussed in a later section, represents a significant advancement in this area. kthmcollege.ac.inrsc.org The reaction's versatility allows for the introduction of various substituents onto the 1,8-naphthyridine core by choosing appropriately substituted starting materials. rsc.org For example, the reaction of 2-aminonicotinaldehyde with various ketones and nitriles can lead to a diverse range of substituted 1,8-naphthyridines. rsc.org
Doebner Reaction and its Variants
The Doebner reaction offers another route to quinoline-4-carboxylic acids and can be adapted for the synthesis of the corresponding 1,8-naphthyridine derivatives. This reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.org When applied to 2-aminopyridine (B139424) derivatives, the Doebner reaction can potentially lead to the formation of 1,8-naphthyridine-4-carboxylic acids. oregonstate.edu
However, the success of the Doebner reaction for 1,8-naphthyridine synthesis is highly dependent on the substitution pattern of the starting 2-aminopyridine. The presence of electron-releasing groups on the pyridine (B92270) ring is often necessary to direct the cyclization to the desired C-3 position, leading to the formation of the 1,8-naphthyridine ring system. oregonstate.edu In some cases, if the pyridine ring is not sufficiently activated, the reaction may fail to produce the desired naphthyridine, instead yielding open-chain products or other heterocyclic systems. oregonstate.eduresearchgate.net For example, the reaction of 2-aminopyridine itself with benzaldehyde (B42025) and pyruvic acid does not yield a 1,8-naphthyridine derivative. oregonstate.edu
Other Established Synthetic Routes
Several other classical quinoline (B57606) syntheses have been adapted for the construction of the 1,8-naphthyridine core. These methods, while historically significant, each have their own scope and limitations. nih.govekb.eg
Skraup Synthesis: This reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov It has been successfully employed for the synthesis of the parent 1,8-naphthyridine. ekb.egnih.gov
Gould-Jacobs Reaction: This method involves the condensation of an aminopyridine with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.org It is particularly useful for the synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid esters. thieme-connect.de However, the direction of cyclization can be influenced by the position of the amino group and other substituents on the pyridine ring. thieme-connect.de
Niementowski Reaction: This synthesis involves the condensation of an anthranilic acid derivative with a carbonyl compound. rsc.org It has been investigated as a route to 1,8-naphthyridine derivatives. researchgate.netrsc.orgmdpi.com
Pfitzinger Reaction: The Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, can be adapted to produce 1,8-naphthyridine-4-carboxylic acids. ekb.egresearchgate.netacs.org
Knorr and Combes Syntheses: These methods, also originating from quinoline chemistry, have been applied to the synthesis of 1,8-naphthyridines. nih.govekb.eg
Conrad-Limpach Synthesis: This reaction provides another avenue to 4-hydroxy-1,8-naphthyridines. nih.gov
Pictet-Spengler Reaction: This reaction has been utilized for the synthesis of fused 1,8-naphthyridine systems, such as 5,6-dihydrobenzo[c] nih.govacs.orgnaphthyridines. cofc.edudeepdyve.comdntb.gov.ua
Novel and Sustainable Synthetic Strategies for this compound
Metal-Free and Green Chemistry Approaches
The development of metal-free catalytic systems and the use of green reaction media are at the forefront of sustainable 1,8-naphthyridine synthesis. kthmcollege.ac.intandfonline.com These methods offer significant advantages over traditional approaches by reducing the environmental impact and often leading to simpler purification procedures. nih.gov
One notable advancement is the use of water as a solvent for the Friedländer synthesis of 1,8-naphthyridines. nih.govrsc.org This approach not only eliminates the need for volatile organic solvents but can also lead to excellent yields of the desired products. nih.gov The development of catalyst-free methodologies under mild conditions further enhances the green credentials of these synthetic routes. smolecule.com
Ionic Liquid Mediated Reactions (e.g., Choline (B1196258) Hydroxide)
Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of organic transformations, including the synthesis of 1,8-naphthyridines. acs.orgresearchgate.netnih.gov Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to conventional organic solvents.
A significant breakthrough in this area is the use of choline hydroxide (B78521), a biocompatible and water-soluble ionic liquid, as a metal-free catalyst for the Friedländer synthesis of 1,8-naphthyridines in water. nih.govresearchgate.netacs.orgselleckchem.com This methodology allows for the gram-scale synthesis of a wide range of substituted 1,8-naphthyridines in excellent yields. nih.gov The choline hydroxide catalyst is believed to facilitate the reaction through hydrogen bonding interactions with the reactants. nih.govresearchgate.net This method is operationally simple, and the catalyst and product can be easily separated from the aqueous reaction mixture. nih.gov Other basic ionic liquids have also been shown to effectively catalyze the Friedländer reaction for the synthesis of 1,8-naphthyridyl derivatives. nih.govacs.orgresearchgate.net
Multicomponent Reactions (MCRs) for Derivatization
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, are highly efficient for generating molecular diversity. researchgate.netorganic-chemistry.orgkthmcollege.ac.in Several MCRs have been developed for the synthesis of functionalized 1,8-naphthyridine derivatives. researchgate.netkthmcollege.ac.in
A one-pot, three-component reaction of substituted 2-aminopyridines, malononitrile (B47326) or methyl/ethyl cyanoacetate, and various aromatic aldehydes, catalyzed by N-bromosulfonamides, provides a facile route to trisubstituted 2-amino-1,8-naphthyridines in good to high yields at room temperature. organic-chemistry.orgresearchgate.net Another MCR involves the reaction of 2-aminonicotinaldehyde, Meldrum's acid, and alcohols in the presence of anhydrous FeCl₃ to produce 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates. kthmcollege.ac.in
Furthermore, novel spiro- dntb.gov.uaresearchgate.net-naphthyridine derivatives have been synthesized in good to excellent yields via a one-pot condensation of isatin derivatives, a malononitrile dimer, and enamine derivatives in polyethylene (B3416737) glycol-400 at 80°C. researchgate.net
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are crucial aspects of organic synthesis, enabling the targeted synthesis of specific isomers. In the context of 1,8-naphthyridines, regioselective synthesis allows for the controlled placement of substituents on the heterocyclic core.
An example of regioselective synthesis is the one-pot, multi-component reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water to form benzo[c]pyrazolo ingentaconnect.comresearchgate.netnaphthyridine derivatives. rsc.org The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, cyclization, and aromatization to yield the target naphthyridines with high regioselectivity. rsc.org
Another instance of chemoselectivity is the cyclization of aminonicotinic acid derivatives to 1,8-naphthyridin-2-ones, which is proposed to occur via an intramolecular azadiene-ketene electrocyclization reaction. researchgate.net This demonstrates how the inherent reactivity of the starting materials can be harnessed to achieve selective transformations. The synthesis of 6-arylbenzo eurekaselect.comorganic-chemistry.orgimidazo[1,2-a] dntb.gov.uaresearchgate.netnaphthyridin-10-ols from 3-aryl-1,8-naphthyridin-2-amines and benzoquinone in the presence of an acid catalyst also proceeds with high selectivity. tandfonline.com
Synthetic Transformations of this compound
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of more complex derivatives through various synthetic transformations. The amino group at the 2-position is a key handle for derivatization.
For instance, 2-amino-3-aryl-1,8-naphthyridines can be readily converted into N-(3-aryl-1,8-naphthyridin-2-yl)phthalimides by reaction with phthalic anhydride. niscpr.res.in The amino group can also be transformed into other functionalities. For example, 3-(2-naphthyl) dntb.gov.uaresearchgate.netnaphthyridin-2-amine can be converted to the corresponding 2-one derivative by treatment with nitrous acid. This 2-one can be further chlorinated with POCl₃ and then reacted with hydrazine (B178648) hydrate (B1144303) to yield the 2-hydrazino derivative, which is a precursor for fused triazolo[4,3-a] dntb.gov.uaresearchgate.netnaphthyridines. niscair.res.in
The 2-chloro-1,8-naphthyridine (B101967) derivatives, which can be synthesized from the corresponding 2-amino compounds, are themselves valuable intermediates. They can undergo nucleophilic substitution with various amines to introduce diverse substituents at the 2-position. For example, reaction with benzene-1,4-diamine can lead to both mono- and bis-substituted products. researchgate.net Furthermore, 2-chloro-1,8-naphthyridine-3-carbaldehydes can be transformed into a variety of heterocyclic systems, such as tetrazolo[1,5-a] dntb.gov.uaresearchgate.netnaphthyridines by reaction with sodium azide, or 2-mercapto-1,8-naphthyridine-3-carbaldehydes upon treatment with sodium sulfide. tsijournals.com These transformations highlight the rich chemistry of the 1,8-naphthyridine ring system and the utility of the 2-amino functionality as a synthetic handle.
Derivatization at the Amine Group (e.g., Schiff Base Formation, Acylation)
The primary amino group at the C2 position of the 1,8-naphthyridine ring is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions like Schiff base formation and acylation.
Schiff Base Formation: The condensation of the 2-amino group of 1,8-naphthyridine derivatives with various aldehydes and ketones is a common strategy to produce Schiff bases (imines). These reactions are valuable because the resulting C=N bond can be further modified, or the Schiff base itself can be the target molecule. For instance, Schiff bases have been synthesized by reacting 3-aryl-1,8-naphthyridin-2-amines with 2,4-difluorobenzaldehyde. tandfonline.com These intermediates can then be used to create other heterocyclic systems, such as azetidin-2-ones and thiazolidin-4-ones, by reacting with chloroacetyl chloride and mercaptoacetic acid, respectively. tandfonline.com The nature and position of substituents on the aromatic aldehydes used in the condensation significantly influence the properties of the resulting Schiff bases. ispub.com
Acylation: Acylation of the amine group is another fundamental derivatization technique. This reaction, typically involving acyl chlorides or anhydrides, introduces an acyl group onto the nitrogen atom. A common example is acetylation, where the amine is treated with acetic anhydride. This method has been used as a protecting strategy for the amino group of 7-amino-1,8-naphthyridin-2-ol to allow for selective reactions at other positions on the ring. rsc.org In other instances, N-acetylated derivatives of more complex naphthyridine-containing compounds have been synthesized from a parent amine using various symmetrical anhydrides to produce the final products. researchgate.net
| Reaction Type | Naphthyridine Substrate | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Schiff Base Formation | 3-Aryl-1,8-naphthyridin-2-amines | 2,4-Difluorobenzaldehyde | N-(3-aryl-1,8-naphthyridin-2-yl)methanimines | tandfonline.com |
| Azetidinone Synthesis | Schiff Base from above | Chloroacetyl chloride, Triethylamine | 3-chloro-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones | tandfonline.com |
| Acylation (Acetylation) | 7-Amino-1,8-naphthyridin-2-ol | Acetic Anhydride | Acetamide protected naphthyridine | rsc.org |
| Acylation (N-Acetylation) | 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine | Symmetrical Anhydrides | N-acetylated derivatives | researchgate.net |
Substituent Effects on Reaction Pathways and Yields
The reactivity of the 1,8-naphthyridine system and the yield of synthetic reactions are significantly influenced by the electronic and steric nature of substituents on the heterocyclic core.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can dramatically alter reaction rates and pathways. In the synthesis of fused imidazo[1,2-a] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridine derivatives, substrates bearing a nitro substituent (a strong electron-withdrawing group) showed significantly shorter reaction times. arkat-usa.org This acceleration is attributed to the enhanced electrophilicity of the reaction site, facilitating a faster transformation while maintaining high yields of over 90%. Conversely, halogen substituents also impact reactivity, with bromine-substituted reactants reportedly providing a better balance of reactivity and product yield compared to fluoro- and chloro-substituted counterparts under certain conditions. arkat-usa.org
Steric and Hydrophobic Effects: The size and placement of substituents can also play a crucial role. A study on the binding affinity of various 2-amino-1,8-naphthyridine derivatives to cytosine revealed a significant enhancement with the introduction of methyl groups. nih.gov The binding affinity increased in the order: 2-amino-1,8-naphthyridine (AND) < 2-amino-7-methyl-1,8-naphthyridine (AMND) < 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) < 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND). Thermodynamic analysis indicated that this increase was due to the methyl groups effectively reducing the loss of binding entropy, with hydrophobic contributions identified as a key driving force. nih.gov Furthermore, yields of 2-amino-7-aryl-1,8-naphthyridines varied based on the substituent on the aryl ring; for example, a 7-(4-fluorophenyl) group resulted in a 73% yield, while a 7-(4-nitrophenyl) group gave a 63% yield. mdpi.com
| Substituent | Position(s) | Observed Effect | Reference |
|---|---|---|---|
| Nitro group | On a phenyl ring attached to the core | Increased reaction rate (faster transformation) | arkat-usa.org |
| Bromine | On a phenyl ring attached to the core | Optimal balance of reactivity and product yield compared to F or Cl | arkat-usa.org |
| Methyl group(s) | 5, 6, 7 | Enhanced binding affinity to cytosine; binding constant increased from 0.30 x 10⁶ M⁻¹ (unsubstituted) to 19 x 10⁶ M⁻¹ (trimethylated) | nih.gov |
| 4-Fluorophenyl | 7 | Yield of 73% in a specific synthesis | mdpi.com |
| 4-Nitrophenyl | 7 | Yield of 63% in the same synthesis | mdpi.com |
Synthesis of Fused Heterocyclic Systems Containing 1,8-Naphthyridine
The 1,8-naphthyridine skeleton serves as a foundational block for the construction of more complex, polycyclic fused systems. These synthetic strategies typically involve building additional rings onto the naphthyridine core.
Imidazo[1,2-a] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridines: A prominent method for creating this fused system involves the intermolecular cyclization of a this compound derivative. For example, reacting 3-(4-phenylthiazol-2-yl)-1,8-naphthyridin-2-amine with α-bromo ketones (like 2-bromo-1-phenylethan-1-one derivatives) in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) affords the corresponding fused imidazo[1,2-a] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridine scaffolds in excellent yields. arkat-usa.orgresearchgate.net
Indolo[2,3-b] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridines: This tetracyclic system can be formed through a one-step synthesis, demonstrating an efficient pathway to complex molecular architectures from the 1,8-naphthyridine base. acs.org
Azetidinones and Thiazolidinones: As mentioned previously, Schiff bases derived from 1,8-naphthyridin-2-amines are key intermediates for synthesizing fused four- and five-membered heterocyclic rings. The reaction of these imines with chloroacetyl chloride leads to the formation of a fused β-lactam (azetidin-2-one) ring, while reaction with thioglycolic acid (mercaptoacetic acid) yields a thiazolidin-4-one ring. tandfonline.com
Dihydro-1,8-naphthyridin-2(1H)-ones: An intramolecular inverse electron-demand Diels–Alder reaction provides a sophisticated route to these fused systems. The process involves creating a 1,2,4-triazine (B1199460) bearing an acylamino group with a terminal alkyne side chain, which then undergoes cyclization to yield the 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one structure. beilstein-journals.org
| Fused System | Synthetic Strategy | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Imidazo[1,2-a] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridine | Intermolecular Cyclization | 3-(4-Phenylthiazol-2-yl)-1,8-naphthyridin-2-amine, α-bromo ketones, DABCO | arkat-usa.orgresearchgate.net |
| Indolo[2,3-b] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridine | One-step synthesis | N/A | acs.org |
| Azetidin-2-one fused | Cyclocondensation | 1,8-Naphthyridine Schiff base, Chloroacetyl chloride | tandfonline.com |
| Thiazolidin-4-one fused | Cyclocondensation | 1,8-Naphthyridine Schiff base, Mercaptoacetic acid | tandfonline.com |
| Dihydro-1,8-naphthyridin-2(1H)-one | Intramolecular inverse electron-demand Diels-Alder | 1,2,4-Triazine with alkyne side chain | beilstein-journals.org |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for characterizing the intricate structures of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. lew.ro For the 1,8-naphthyridine scaffold, ¹H and ¹³C NMR provide characteristic chemical shifts that are invaluable for structural confirmation.
¹H NMR: The proton NMR spectrum of this compound and its derivatives typically displays signals for the aromatic protons in the region of δ 6.5–8.5 ppm. For instance, in a benzo[b] chemicalbook.comnaphthyridone derivative, the most deshielded proton is the one attached to the N-10 ring atom (12.25 ppm), followed by the pyridinic protons at positions 2 (8.76 ppm) and 4 (8.58 ppm). lew.ro The specific coupling patterns and chemical shifts of these protons allow for the unambiguous assignment of each hydrogen atom within the naphthyridine ring system. lew.ro
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In derivatives of this compound, the carbon atoms of the heterocyclic rings and any substituents exhibit distinct resonances. ultraphysicalsciences.org For example, in 2,4-dimethyl-5-amino-benzo[b] chemicalbook.comnaphthyridine, the non-quaternary carbon atoms appear at 132.75, 125.62, 122.63, 121.76, and 119.88 ppm. lew.ro Quaternary carbons, such as the carbonylic carbon in a naphthyridone derivative, can be identified by their characteristic chemical shifts (e.g., 177.13 ppm). lew.ro
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. lew.ro HETCOR and HMQC spectra are particularly useful for correlating proton signals with their directly attached carbon atoms. lew.ro
Below is a table summarizing representative ¹H NMR data for a this compound derivative:
| Proton | Chemical Shift (ppm) |
| H-2 | 8.76 |
| H-4 | 8.58 |
| H-6 | 8.22 |
| N-10-H | 12.25 |
| Data derived from a study on a benzo[b] chemicalbook.comnaphthyridone derivative. lew.ro |
Here is a table summarizing representative ¹³C NMR data for a this compound derivative:
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | 132.75 |
| C-3 | 125.62 |
| C-4 | 122.63 |
| C-4a | 121.43 |
| C-5a | 115.83 |
| C-6 | 121.76 |
| C-7 | 119.88 |
| C-9a | 141.62 |
| C-10a | 151.76 |
| C=O | 177.13 |
| Data derived from a study on a 2,4-dimethyl-5-amino-benzo[b] chemicalbook.comnaphthyridine and a benzo[b] chemicalbook.comnaphthyridone derivative. lew.ro |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of this compound and its analogs. ultraphysicalsciences.orgresearchgate.net Electrospray ionization (ESI) is a common technique used to generate molecular ions. rsc.org The mass spectrum will show a molecular ion peak ([M+H]⁺) that corresponds to the mass of the compound plus a proton. ultraphysicalsciences.org For example, 7-amino-1,8-naphthyridin-2(1H)-one shows a molecular ion peak at m/z 179.18 for [M+H]⁺. This information, combined with the fragmentation pattern, helps to confirm the proposed structure. ultraphysicalsciences.orgresearchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. ultraphysicalsciences.orgresearchgate.net The IR spectrum of this compound derivatives will exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the amino group typically appear around 3170 cm⁻¹. In derivatives containing a carbonyl group, a strong absorption band is observed around 1696 cm⁻¹. For 2-amino-7-azido-1,8-naphthyridine, characteristic peaks are observed at 1651, 3168, and 3321 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net 1,8-Naphthyridine derivatives typically exhibit absorption maxima in the UV region. mdpi.com For example, a derivative of 1,8-naphthyridine-boronic acid displays an absorption maximum at 356 nm with a shoulder at 371 nm in both methanol (B129727) and a methanol/water mixture. rsc.org The position and intensity of these absorption bands are influenced by the specific substituents on the naphthyridine ring and the solvent used. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.
Crystal Structure Analysis of this compound Derivatives
Single-crystal X-ray diffraction analysis of derivatives of this compound provides precise bond lengths, bond angles, and details of intermolecular interactions. nih.gov For example, the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The unit cell parameters are a = 9.5413 Å, b = 17.1560 Å, c = 4.9954 Å, and β = 95.19°. nih.gov
The analysis also highlights the importance of hydrogen bonding and π-π stacking interactions in stabilizing the crystal lattice. nih.gov In the aforementioned structure, adjacent organic molecules are linked into a tape-like structure through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov Furthermore, π-π stacking is observed between the naphthyridine rings with an interplanar distance of 3.246 Å. nih.gov
Below is a table summarizing the crystallographic data for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate:
| Parameter | Value |
| Molecular Formula | C₈H₇N₃O·H₂O |
| Molecular Weight | 179.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5413 (9) |
| b (Å) | 17.1560 (16) |
| c (Å) | 4.9954 (4) |
| β (°) | 95.19 (2) |
| Volume (ų) | 814.34 (13) |
| Z | 4 |
| Data from a single-crystal X-ray diffraction study. nih.gov |
Intermolecular Interactions
The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions, which are crucial for the formation of supramolecular assemblies.
Hydrogen Bonding: The 1,8-naphthyridine scaffold contains two nitrogen atoms that act as hydrogen bond acceptors. iucr.org This, combined with the amino group at the 2-position, allows for the formation of robust intermolecular hydrogen bonds. iucr.orggre.ac.uk Specifically, N-H⋯N and C-H⋯N hydrogen bonds are commonly observed, linking molecules into chains and more complex networks. iucr.org For instance, in the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, independent molecules are connected through N-H⋯N hydrogen bonds, which then extend into chains along the crystallographic c-axis via further C-H⋯N interactions. iucr.org The presence of these hydrogen bonds is a key factor in the molecular recognition and assembly of these compounds. iucr.org
π-π Stacking: The planar, aromatic nature of the naphthyridine ring system makes it highly conducive to π-π stacking interactions. vulcanchem.com These interactions play a significant role in stabilizing the crystal lattice of this compound derivatives. In some crystal structures, π-π stacking is observed between the naphthyridine rings of adjacent molecules, with interplanar distances around 3.246 Å. In more complex systems, such as those involving pyrazine (B50134) rings, π-π interactions with centroid-centroid separations of approximately 3.553 Å contribute to the formation of a three-dimensional supramolecular network. iucr.org These stacking interactions are not only structurally important but can also influence the electronic and photophysical properties of the compounds. researchgate.net
Computational Chemistry for Structural and Electronic Properties
Computational methods, particularly those rooted in quantum mechanics, provide invaluable insights into the structural and electronic characteristics of this compound and its derivatives.
Density Functional Theory (DFT) has become a standard tool for investigating the properties of 1,8-naphthyridine derivatives. researchgate.netdntb.gov.ua DFT calculations are employed to determine the optimized geometry of these molecules and to calculate various quantum chemical parameters, including the HOMO-LUMO energy gap. researchgate.net These calculations are instrumental in understanding the electronic structure and reactivity of the compounds. acs.org For example, DFT has been used to study the reaction mechanisms of 1,8-naphthyridine synthesis and to analyze the role of catalysts through noncovalent interaction (NCI) plot index analysis. acs.orgnih.gov The B3LYP functional is a commonly used method in these studies. dntb.gov.uatandfonline.com
The optimization of molecular structure and conformational analysis are critical steps in computational studies of this compound derivatives. These calculations, often performed using DFT methods with basis sets like 6-311++G(d,p), help to identify the most stable conformation of a molecule. tandfonline.com For instance, studies on 1,8-naphthyridin-2-one derivatives have revealed a characteristic twist conformation between the naphthyridine ring and an amide substituent, a feature that was predicted by computational analysis and later confirmed by X-ray crystallography. sci-hub.se This conformational preference can have a significant impact on the molecule's biological activity. sci-hub.se Conformational analysis has also been used to understand the stacking tendencies of 2-amino-1,8-naphthyridine dimers, revealing that most adopt unstacked conformations in aqueous solutions. researchgate.net
Quantum chemical calculations encompass a broad range of theoretical methods used to study molecules. For 1,8-naphthyridine derivatives, these calculations have been applied to investigate various aspects of their chemical behavior. researchgate.netresearchgate.net For example, quantum chemical calculations have been used to explain the substituent effects on the complexation of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines. researchgate.net These studies have shown that the formation of complexes is preceded by the breaking of an intramolecular hydrogen bond in the urea (B33335) derivatives. researchgate.net Furthermore, quantum-chemical calculations have been used to show that the reactions of 3,6-dinitro-1,8-naphthyridines are controlled by the interaction of the frontier molecular orbitals (FMO) of the reactants. cdnsciencepub.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net In the context of 1,8-naphthyridine derivatives, NBO analysis has been used to predict intramolecular charge transfer. tandfonline.com For example, in a study of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, NBO analysis revealed an orbital overlap between π(C2-N11) and π*(C3-C4), indicating intramolecular charge transfer. tandfonline.com This analysis provides a deeper understanding of the electronic delocalization within the molecule, which can be correlated with its reactivity and spectroscopic properties. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are powerful computational tools for identifying and characterizing non-covalent interactions. tandfonline.comresearchgate.net QTAIM analysis has been used to study the bond structure and to identify intra- and intermolecular hydrogen bonds in molecular systems. tandfonline.com For a derivative of 1,8-naphthyridine, QTAIM and RDG analyses were used to describe the nature of various intermolecular interactions, identifying two closed-shell interactions (O13–H18 and O15–H23) and calculating their bond energies. tandfonline.com These analyses provide a quantitative description of the strength and nature of the interactions that govern the supramolecular chemistry of these compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational chemistry technique utilized to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.dewolfram.com It is a valuable tool for predicting and understanding the chemical reactivity of a compound by identifying the regions that are electron-rich and electron-poor. uni-muenchen.deresearchgate.net The MEP at any given point in the space around a molecule represents the net electrostatic effect of the total charge distribution (electrons and nuclei) and is the force experienced by a positive test charge. uni-muenchen.de This analysis allows for the identification of sites susceptible to electrophilic and nucleophilic attack.
The generation of an MEP map for a molecule like this compound is typically performed using quantum chemical calculations, most commonly through Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6–311++G(d,p). tandfonline.com The calculated potential is then mapped onto a constant electron density surface of the molecule. uni-muenchen.dewolfram.com The resulting map uses a color spectrum to denote the electrostatic potential:
Red and Yellow: Indicate regions of negative electrostatic potential. These areas are electron-rich and are the most likely sites for electrophilic attack. researchgate.net
Blue: Indicates regions of positive electrostatic potential. These are electron-poor areas, susceptible to nucleophilic attack. researchgate.nettandfonline.com
Green: Represents areas of neutral or near-zero potential. wolfram.com
For this compound, the MEP map provides critical insights into its reactivity. The primary features of the map are dictated by the electronegative nitrogen atoms within the fused ring system and the exocyclic amino group, as well as the electropositive hydrogen atoms.
Detailed Research Findings:
Computational studies on related naphthyridine derivatives provide a framework for interpreting the MEP of this compound. tandfonline.comnih.gov The most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of the naphthyridine rings (N1 and N8) and the nitrogen of the exocyclic amine group (-NH₂). These electron-rich zones are the primary sites for interactions with electrophiles, such as protonation or coordination to metal ions.
Conversely, the most positive potential (blue regions) is anticipated on the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms attached to the aromatic rings. tandfonline.com These electron-deficient sites are susceptible to attack by nucleophiles. The distribution of these potentials governs the molecule's ability to form intermolecular interactions, such as hydrogen bonds, which are crucial in both its crystal structure and biological interactions. mdpi.comacs.org For instance, the amine hydrogens can act as hydrogen bond donors, while the ring nitrogens can act as hydrogen bond acceptors.
The table below summarizes the expected electrostatic potential regions and their chemical significance for this compound, based on theoretical principles and data from analogous structures. researchgate.nettandfonline.com
Interactive Data Table: Predicted MEP Regions for this compound
| Molecular Region | Predicted Potential | MEP Map Color | Implied Reactivity |
| N1 and N8 atoms of the naphthyridine ring | Highly Negative | Red | Favorable site for electrophilic attack |
| Nitrogen atom of the amino group (-NH₂) | Negative | Yellow/Red | Site for electrophilic attack |
| Hydrogen atoms of the amino group (-NH₂) | Highly Positive | Blue | Favorable site for nucleophilic attack |
| Aromatic C-H hydrogens | Positive | Blue/Green | Site for nucleophilic attack |
This detailed mapping of electrostatic potential is fundamental in rationalizing the molecule's chemical behavior and designing derivatives with specific reactivity profiles. researchgate.netresearchgate.net
Iv. Biological and Pharmacological Investigations of 1,8 Naphthyridin 2 Amine Derivatives
Antimicrobial Activities
Derivatives of 1,8-naphthyridine (B1210474) are recognized for their broad-spectrum antimicrobial properties, showing activity against a variety of bacteria and fungi. researchgate.netresearchgate.net
Antifungal Efficacy
In addition to their antibacterial properties, certain 1,8-naphthyridine derivatives have been investigated for their antifungal activity. researchgate.netmdpi.com Studies have shown efficacy against various fungal species. For instance, imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives demonstrated high activity against Candida metapsilosis and Aspergillus niger, comparable to the standard antifungal agent griseofulvin. nih.gov Similarly, some 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives and esters of 2-methyl-1,8-naphthyridine-3-carbamic acid have exhibited antifungal properties against plant pathogens like Alternaria alternata and Fusarium oxysporum. researchgate.net One particular derivative, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile, showed strong fungicidal activity against A. niger. nih.gov
Table 3: Antifungal Activity of Selected 1,8-Naphthyridine Derivatives
| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives (56-57) | Candida metapsilosis, Aspergillus niger | High activity, comparable to griseofulvin. | nih.gov |
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives (63b, 63d) | Aspergillus niger, Candida albicans | MIC values ranging from 35.5–75.5 μg/mL. | nih.gov |
| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile (54) | Aspergillus niger | Strong fungicidal activity. | nih.gov |
| Heteroaromatic polymers with 1,8-naphthyridine moieties (33b) | Aspergillus niger, Fusarium oxysporum | Strong antifungal influence. | mdpi.com |
Anticancer and Antitumor Potentials
The 1,8-naphthyridine scaffold is a promising framework for the development of novel anticancer agents. nih.govnih.govekb.eg Derivatives have demonstrated significant cytotoxicity against a variety of human cancer cell lines. nih.govresearchgate.net The anticancer mechanisms of these compounds are diverse and can include the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest. ekb.eg
Several studies have synthesized and evaluated series of 1,8-naphthyridine derivatives for their antitumor activities. For example, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity. One such compound exhibited IC₅₀ values of 0.41 and 0.77 µM on MIAPaCa (pancreatic cancer) and K-562 (leukemia) cancer cell lines, respectively. nih.gov Another 1,8-naphthyridine-C-3'-heteroaryl derivative showed potent cytotoxicity with an IC₅₀ of 0.41 µM on the PA-1 (ovarian cancer) cell line. nih.gov Furthermore, other 1,8-naphthyridine-3-carboxamide derivatives have displayed significant cytotoxicity against breast (HBL-100), oral (KB), and colon (SW-620) cancer cell lines. researchgate.net
Table 4: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Halogen substituted 1,8-naphthyridine-3-caboxamide (47) | MIAPaCa | Pancreatic | 0.41 | nih.gov |
| Halogen substituted 1,8-naphthyridine-3-caboxamide (47) | K-562 | Leukemia | 0.77 | nih.gov |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (29) | PA-1 | Ovarian | 0.41 | nih.gov |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (29) | SW620 | Colon | 1.4 | nih.gov |
| 1,8-naphthyridine-3-carboxamide (12) | HBL-100 | Breast | 1.37 | researchgate.net |
| 1,8-naphthyridine-3-carboxamide (17) | KB | Oral | 3.7 | researchgate.net |
| 1,8-naphthyridine-3-carboxamide (22) | SW-620 | Colon | 3.0 | researchgate.net |
Mechanisms of Action
The anticancer effects of 1,8-naphthyridine derivatives are attributed to a variety of mechanisms that disrupt cancer cell proliferation and survival. These compounds have been shown to induce programmed cell death, halt the cell division cycle, and interfere with essential enzymes and cellular structures. nih.gov
Apoptosis Induction and Cell Cycle Arrest:
Several 1,8-naphthyridine derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain pyrazolo-naphthyridine derivatives have shown pro-apoptotic effects in cervical and breast cancer cells. nih.gov One notable compound, 5j , was found to be most active against HeLa cervical cancer cells, while compound 5k was most effective against MCF-7 breast cancer cells. nih.gov Treatment with these compounds led to a decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Furthermore, they were observed to increase the activation of caspase-9 and caspase-3/7, crucial executioner enzymes in the apoptotic pathway. nih.gov
In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. For example, novel substituted 1,8-naphthyridines, such as compounds 5g and 5p , have been shown to induce cell cycle arrest at the S and G1/S phases, respectively, in HepG-2 liver cancer cells, ultimately leading to apoptosis. nih.gov
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 5j | HeLa | 6.4 ± 0.45 | Apoptosis induction, Caspase-9 and -3/7 activation |
| 5k | MCF-7 | 2.03 ± 0.23 | Apoptosis induction, Caspase-9 and -7 activation |
| 5g | HepG-2 | - | S phase cell cycle arrest, Apoptosis induction |
| 5p | HepG-2 | - | G1/S phase cell cycle arrest, Apoptosis induction |
Topoisomerase I and II Inhibition:
Topoisomerases are vital enzymes that regulate the topology of DNA during replication and transcription, making them attractive targets for cancer therapy. mdpi.com Certain 1,8-naphthyridine derivatives have been identified as potent inhibitors of both topoisomerase I and II. nih.govnih.gov For example, a series of novel substituted 1,8-naphthyridines were designed as potential topoisomerase II inhibitors. nih.gov Among them, compound 5p demonstrated a more potent inhibitory effect on topoisomerase II than compound 5g . nih.gov The inhibitory action of these compounds leads to DNA damage and ultimately triggers apoptosis in cancer cells. nih.gov
Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. nih.gov Disruption of tubulin polymerization is a clinically validated anticancer strategy. Several 2-substituted-1,8-naphthyridin-4-ones have been shown to be potent inhibitors of tubulin polymerization. nih.gov The most cytotoxic of these compounds inhibited tubulin polymerization at concentrations substoichiometric to the tubulin concentration. nih.gov Notably, compounds 40 , 42 , and 43 were among the most potent inhibitors, with effects comparable to natural antimitotic agents like podophyllotoxin and combretatin A-4. nih.gov Compound 40 was also a potent inhibitor of colchicine binding to tubulin, underscoring its significant interaction with the tubulin protein. nih.gov
| Compound | Activity | IC50 (µM) |
| 40 | Tubulin Polymerization Inhibition | Potent |
| 42 | Tubulin Polymerization Inhibition | Potent |
| 43 | Tubulin Polymerization Inhibition | Potent |
Protein Kinase Inhibition:
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. The 1,8-naphthyridine scaffold has been explored for its potential to inhibit various protein kinases. researchgate.net
DNA Intercalation:
The planar aromatic structure of the 1,8-naphthyridine ring system allows some of its derivatives to act as DNA intercalating agents. researchgate.net By inserting themselves between the base pairs of the DNA double helix, these compounds can disrupt DNA replication and transcription, leading to cell death. This mechanism is a well-established mode of action for many anticancer drugs.
Angiogenesis Inhibition:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is therefore a key strategy in cancer treatment. While specific data on 1,8-naphthyridin-2-amine derivatives as angiogenesis inhibitors is emerging, the inhibition of kinases like VEGFR-2, which is discussed in the next section, directly implicates this scaffold in the disruption of angiogenic signaling pathways.
Telomerase Inhibition:
Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is thus a promising anticancer strategy. While direct inhibition of telomerase by this compound derivatives requires further specific investigation, G-quadruplex ligands, which can be formed by telomeric DNA, are known to inhibit telomerase, and some 1,8-naphthyridine derivatives have been explored for their ability to bind to nucleic acids. nih.govnih.gov
Ras Protein Inhibition:
Ras proteins are key signaling molecules that, when mutated, are implicated in a large number of human cancers. nih.govresearchgate.net Developing inhibitors of Ras signaling has been a major challenge in oncology. chemrxiv.orgyoutube.com Some novel naphthyridine derivatives have been identified as potent inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates Ras. nih.gov For instance, the 1,7-naphthyridine derivative HH0043 has been nominated as a lead compound for its potent SOS1 inhibitory activity. nih.gov
Kinase Inhibition
Derivatives of 1,8-naphthyridine have been specifically investigated as inhibitors of several key kinases involved in cancer progression.
c-Kit and VEGFR-2 Inhibition:
A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been synthesized and evaluated as c-Kit and VEGFR-2 kinase inhibitors. nih.govnih.gov Compound 9k emerged as a particularly potent c-Kit inhibitor with an IC50 value of 8.5 nM. nih.govnih.gov In the same study, compounds 10l and 10r showed excellent VEGFR-2 inhibitory activity with IC50 values of 56.5 nM and 31.7 nM, respectively. nih.govnih.gov The inhibition of VEGFR-2, a key receptor in angiogenesis, underscores the potential of these compounds to interfere with tumor blood supply. nih.govnih.govrsc.org
| Compound | Kinase Target | IC50 (nM) |
| 9k | c-Kit | 8.5 |
| 10l | VEGFR-2 | 56.5 |
| 10r | VEGFR-2 | 31.7 |
| 3 | c-Kit | 329.6 |
| 3 | VEGFR-2 | 279.9 |
BTK and FGFR Inhibition:
While specific IC50 values for this compound derivatives against Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR) are not extensively detailed in the provided context, the broader class of naphthyridine derivatives has been explored for activity against these kinases. The development of inhibitors for BTK is crucial for treating B-cell malignancies, while FGFR inhibitors are important for cancers with FGFR aberrations. nih.govacs.org
Specificity and Selectivity in Cancer Cell Lines
The efficacy of anticancer agents is not only determined by their potency but also by their selectivity towards cancer cells over normal cells. Several studies have highlighted the cytotoxic activity of 1,8-naphthyridine derivatives against a range of human cancer cell lines.
Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent activity. For example, compound 47 exhibited significant cytotoxicity with IC50 values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cell lines, respectively. nih.gov Another compound, 36 , had an IC50 of 1.19 µM on the PA-1 (ovarian cancer) cell line. nih.gov An unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29 , also showed potent cytotoxicity with IC50 values of 0.41 µM and 1.4 µM on PA-1 and SW620 (colorectal adenocarcinoma) cancer cell lines, respectively. nih.gov
Furthermore, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives displayed promising activity against the MCF-7 human breast cancer cell line. researchgate.net Derivatives 10c , 8d , 4d , 10f , and 8b showed better activity than the reference drug staurosporine, with IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively. researchgate.net
| Compound | Cancer Cell Line | IC50 (µM) |
| 47 | MIAPaCa | 0.41 |
| 47 | K-562 | 0.77 |
| 36 | PA-1 | 1.19 |
| 29 | PA-1 | 0.41 |
| 29 | SW620 | 1.4 |
| 10c | MCF-7 | 1.47 |
| 8d | MCF-7 | 1.62 |
| 4d | MCF-7 | 1.68 |
| 10f | MCF-7 | 2.30 |
| 8b | MCF-7 | 3.19 |
Anti-inflammatory and Analgesic Properties
Beyond their anticancer potential, 1,8-naphthyridine derivatives have also been investigated for their anti-inflammatory and analgesic activities. nih.gov A study on 5-(alkylamino)-9-isopropyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives bearing a CONHR group at the 6-position revealed interesting anti-inflammatory properties in rats. nih.gov The most effective compound, 1d , showed an 80% inhibition of edema at a certain dose and a threshold dose of 1.6 mg/kg resulted in a 31% inhibition of edema. nih.gov Importantly, this compound did not exhibit gastrolesive effects at a high oral dose in rats, suggesting a favorable safety profile compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
In the same study, other derivatives, such as compounds 2b-d and 15 , displayed prevalent analgesic activity, which was often associated with sedative effects in mice. nih.gov
Antiviral Activities (including COVID-19 potential)
The 1,8-naphthyridine scaffold is known to possess antiviral properties. researchgate.net While specific studies focusing on this compound derivatives against a wide range of viruses are ongoing, the chemical similarity to other antiviral heterocyclic compounds suggests their potential in this area. The emergence of the COVID-19 pandemic has spurred research into new antiviral agents, and various heterocyclic compounds are being investigated for their ability to inhibit SARS-CoV-2. The development of potent and broad-spectrum antiviral drugs remains a critical area of research.
Other Pharmacological Activities
Malaria remains a significant global health problem, and the development of new antimalarial drugs is a priority, especially in light of growing drug resistance. nih.gov Derivatives of 1,8-naphthyridine have shown promise as antimalarial agents. researchgate.net
A new class of 2-oxo-tetrahydro-1,8-naphthyridine-based protein farnesyltransferase inhibitors (PFTIs) were synthesized and found to selectively inhibit the protein farnesyl transferase from the malaria parasite, Plasmodium falciparum, with potencies in the low nanomolar range. nih.gov These compounds were significantly less potent against mammalian protein prenyltransferases, indicating a good selectivity profile. nih.gov
Compounds with an N-methyl-4-imidazolyl group at the R1 position, such as compounds 18 and 20 , demonstrated the best in vitro activity against Plasmodium falciparum PFT, with 98% and 95% inhibition at a concentration of 50 nM, respectively. nih.gov These compounds were also effective at blocking the growth of the parasite in human red blood cell cultures. nih.gov
| Compound | Target | % Inhibition at 50 nM |
| 18 | P. falciparum PFT | 98% |
| 20 | P. falciparum PFT | 95% |
| 21 | P. falciparum PFT | 88% |
| 19 | P. falciparum PFT | 48% |
Antihypertensive Activity
Derivatives of 1,8-naphthyridine have been identified as possessing notable antihypertensive properties. dntb.gov.uanih.govresearchgate.net A study focused on a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives revealed their potential as antihypertensive agents, primarily acting through a vasodilator mechanism. nih.gov Several compounds within this series demonstrated significant potency, with compound 23 showing a particularly high value (pIC50 6.92). nih.gov The vasorelaxing activity of selected compounds was further investigated, suggesting that some may function as guanylate-cyclase inhibitors. nih.gov Additionally, certain derivatives, including compounds 19 , 22 , and 23 , appeared to activate ATP-sensitive potassium channels, another mechanism contributing to vasodilation and blood pressure reduction. nih.gov
Table 1: Antihypertensive Potency of Selected 1,8-Naphthyridine Derivatives
| Compound | pIC50 |
|---|---|
| 22 | >5 |
| 23 | 6.92 |
| 27 | >5 |
| 28 | >5 |
| 29 | >5 |
| 47 | >5 |
Anticonvulsant Activity
The 1,8-naphthyridine scaffold is a key feature in compounds investigated for anticonvulsant effects. dntb.gov.uanih.gov Research into a series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines showed that most of the synthesized compounds exhibited significant anticonvulsant activity. nih.gov The anticonvulsant properties of several derivatives were found to be comparable to the standard drug diazepam. nih.gov Specifically, aminopropyloxy derivatives of 1,8-naphthyridines have been synthesized and tested for their ability to prevent pentylenetetrazole (PTZ)-induced seizures in mice, a common preliminary screening test for potential anticonvulsant drugs. researchgate.net These studies indicate that aliphatic amino derivatives of the synthesized compounds were generally more potent as anticonvulsants compared to their aromatic counterparts. researchgate.net
Table 2: Comparative Anticonvulsant Activity of 1,8-Naphthyridine Derivatives
| Compound | Activity |
|---|---|
| 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Equivalent to diazepam (5 mg/kg) |
| 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Equivalent to diazepam (5 mg/kg) |
| 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine | Equivalent to diazepam (5 mg/kg) |
Antioxidant Activity
The antioxidant potential of 1,8-naphthyridine derivatives has been a subject of considerable research interest. dntb.gov.uanih.govtandfonline.comnih.gov A study involving a series of spiro β-Lactams and thiazolidinones incorporating the 1,8-naphthyridine moiety demonstrated that all synthesized compounds exhibited significant free radical scavenging activity against DPPH. nih.gov Two compounds in particular, 8b (a thiazolidinone derivative) and 4c (a spiro β-Lactam derivative), showed the highest antioxidant activity, with IC50 values of 17.68±0.76 μg/mL and 18.53±0.52 μg/mL, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50=15.16±0.43 μg/mL). nih.govresearchgate.net Another study found that among a series of tested compounds, compound 8 displayed the highest scavenging activity against the DPPH radical, with an IC50 of 43.39 µg/ml. dntb.gov.ua
Table 3: Antioxidant Activity of 1,8-Naphthyridine Derivatives (DPPH Assay)
| Compound | IC50 (μg/mL) |
|---|---|
| 8b | 17.68 ± 0.76 |
| 4c | 18.53 ± 0.52 |
| 8 | 43.39 |
Anti-Allergic Properties
Certain synthetic derivatives of 1,8-naphthyridine have been identified as having potent anti-allergic and antihistaminic properties. nih.govresearchgate.netresearchgate.netnih.gov Research has focused on 1,8-naphthyridine-3-carboxylic acid derivatives, which have been designed and evaluated for their H1 receptor (H1R) antagonism. nih.gov These compounds are designed to act as non-sedating H1 blockers. nih.gov One such derivative, compound 5a1 , demonstrated a promising bronchorelaxant effect in in vivo models, indicating its potential as an anti-allergic agent. nih.gov The mechanism of action involves inhibiting the release of histamine and other mediators involved in the allergic response. nih.gov
Antidepressant and Anti-Alzheimer's Potentials
The 1,8-naphthyridine framework has been explored for its potential in treating neurodegenerative disorders and depression. dntb.gov.uanih.govtandfonline.comnih.gov Derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net Many of these compounds showed moderate, yet selective, inhibitory activity against AChE. nih.govresearchgate.net
Beyond cholinesterase inhibition, these derivatives have also been investigated as modulators of voltage-dependent Ca2+ channels (VDCC). nih.govresearchgate.net The precise regulation of calcium ion entry into cells is crucial, as dysregulation plays a key role in cell death processes associated with neurodegeneration. nih.govresearchgate.net One specific derivative, compound 30 , was found to have a slight "Ca2+-promoter" effect, which was linked to a cytoprotective effect against various toxic stimuli. nih.govresearchgate.net This neuroprotective action is associated with the overexpression of the antiapoptotic protein Bcl-2. nih.gov These findings suggest a multi-target strategy for Alzheimer's treatment, combining cholinesterase inhibition with the regulation of cellular calcium levels. nih.govresearchgate.net Some derivatives have also shown potential as antidepressants. tandfonline.comnih.govmdpi.com
Antiplatelet Activity
Investigations into 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives have revealed their ability to inhibit human platelet aggregation in vitro. researchgate.net Several compounds, including 5a,b , 7a,b , 8a , and 10c,d , demonstrated significant activity against aggregation induced by arachidonate and collagen, with potency similar to that of indomethacin. researchgate.net In tests where aggregation was induced by ADP, only compound 8a showed significant inhibitory effects. researchgate.net
Structure-activity relationship studies suggest that the presence of a morpholinyl or piperidinyl group at position 2 and a chloro or methoxy group at position 7 of the 1,8-naphthyridine nucleus may contribute to higher activity. researchgate.net Furthermore, the most active compounds in the arachidonate test, 5b and 7b , were also found to significantly increase cyclic AMP (c-AMP) levels, suggesting a mechanism of action that does not involve the adenylyl cyclase system. researchgate.net This highlights the potential of 1,8-naphthyridine derivatives in addressing platelet-associated thromboembolic disorders. dntb.gov.uanih.govhealthbiotechpharm.org
Table 4: Antiplatelet Activity of Selected 3-phenyl-1,8-naphthyridine Derivatives
| Compound | Inhibition of Arachidonate-induced Aggregation | Inhibition of Collagen-induced Aggregation | Inhibition of ADP-induced Aggregation |
|---|---|---|---|
| 5a,b | Remarkable (similar to indomethacin) | Remarkable (similar to indomethacin) | Not significant |
| 7a,b | Remarkable (similar to indomethacin) | Remarkable (similar to indomethacin) | Not significant |
| 8a | Remarkable (similar to indomethacin) | Remarkable (similar to indomethacin) | Significant |
Gastric Antisecretory and Bronchodilator Activities
In addition to the aforementioned properties, the broad biological profile of 1,8-naphthyridine derivatives includes gastric antisecretory and bronchodilator activities. nih.govresearchgate.net While detailed mechanistic studies in these specific areas are less extensive in the available literature, these properties contribute to the characterization of the 1,8-naphthyridine scaffold as a privileged structure in medicinal chemistry, worthy of further exploration for gastrointestinal and respiratory conditions. nih.govresearchgate.net
Compound Names Mentioned
| Number/Name | Chemical Name/Description |
| 4c | A spiro β-Lactam derivative possessing 1,8-naphthyridine moiety |
| 5a,b | 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives |
| 5a1 | 1,8-naphthyridine-3-carboxylic acid derivative |
| 7a,b | 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives |
| 8 | A 1,8-naphthyridine derivative with high antioxidant activity |
| 8a | 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivative |
| 8b | A thiazolidinone derivative possessing 1,8-naphthyridine moiety |
| 10c,d | 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives |
| 19 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| 22 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| 23 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| 27 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| 28 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| 29 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| 30 | 1,8-naphthyridine derivative with Ca2+-promoter effect |
| 47 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| 48 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative |
| Diazepam | Standard anticonvulsant drug |
| Indomethacin | Standard antiplatelet drug |
| Ascorbic acid | Standard antioxidant |
| 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine | |
| 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | |
| 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | |
| 2-(3'-phenylaminopropyloxy)-4-methyl-7-amino-1,8-naphthyridine |
Anti-osteoporotic Activity
Certain synthetic derivatives of 1,8-naphthyridine have been identified as having potential anti-osteoporotic properties. nih.govresearchgate.net Research has indicated that these compounds can act as αvβ3 integrin antagonists, a mechanism relevant to bone resorption. nih.gov Furthermore, through structure-based virtual screening, the 1,8-naphthyridine-containing compound enoxacin was identified as an inhibitor of osteoclast formation and bone resorption, processes central to the pathology of osteoporosis. dntb.gov.ua
CB2 Receptor Agonism
The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been successfully developed into potent and selective ligands for the Cannabinoid Receptor 2 (CB2). nih.govacs.org These derivatives exhibit high affinity for the CB2 receptor, often in the nanomolar range, and show high selectivity over the CB1 receptor. nih.govnih.gov The functional activity of these compounds is critically influenced by substitutions on the naphthyridine core. nih.gov The agonist properties of these derivatives on the CB2 receptor suggest their potential utility in modulating immune responses and other physiological processes where the CB2 receptor is implicated. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of 1,8-naphthyridine derivatives influences their biological effects. These studies guide the design of new molecules with enhanced potency and selectivity. nih.govnih.gov
The nature and position of substituents on the 1,8-naphthyridine ring system play a pivotal role in determining the pharmacological profile of the derivatives.
For CB2 Receptor Ligands: The substituent at the C-6 position of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold can act as a "functional switch," determining whether a compound behaves as an agonist or an antagonist/inverse agonist. nih.govnih.gov For instance, introducing substituents at this position has been shown to convert agonists into antagonists. nih.gov Additionally, the stereochemistry of substituents is important; the cis structural isomer of a 4-methylcyclohexyl substituent demonstrates 7- to 13-fold higher affinity for the CB2 receptor than the trans isomer. nih.gov Further modifications, such as replacing a 4-fluorobenzyl side chain with an n-pentyl group, have been found to increase both affinity and selectivity for the CB2 receptor. nih.gov
For Antitumor Activity: SAR studies on naphthyridine derivatives have identified key functionalities for cytotoxicity. For certain 1,8-naphthyridine-based compounds, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl moiety at the N-1 position, and a carboxy group at C-3 are considered essential for eliciting the desired cytotoxic effects. nih.gov
For Antimicrobial Activity: In the related quinolone class of compounds, chemical modifications at the C-3 and C-7 positions are known to be critical for transforming antibacterial agents into analogs with anticancer activity. dntb.gov.ua This highlights the sensitivity of the scaffold's biological activity to substitution patterns.
For Anti-Parkinson's Agents: For derivatives designed as potential Adenosine A2A receptor antagonists, modifications at the C-3 position of the naphthyridine nucleus with various secondary amines have been shown to enhance both binding efficiency and potency. nih.gov
Molecular modifications are strategically employed to enhance the physicochemical properties of 1,8-naphthyridine derivatives, thereby improving their therapeutic potential. nih.gov A key goal is to optimize characteristics such as aqueous solubility and metabolic stability without compromising biological activity. For example, in a series of quinolone-3-carboxamide derivatives with high CB2 receptor affinity but poor water solubility, a simple substitution at the terminus of an alkyl chain with a substituted nitrogen-containing group led to a significant enhancement in solubility, albeit with a slight reduction in receptor affinity. nih.gov Such modifications are crucial for developing compounds with more favorable pharmacokinetic profiles for potential clinical use.
Molecular Docking and In Silico Studies
Computational methods, including molecular docking and in silico simulations, are increasingly vital tools in the rational design of novel 1,8-naphthyridine derivatives. These techniques predict how ligands will interact with their biological targets, providing insights into binding affinity and mechanism of action before synthesis and in vitro testing. nih.gov
Molecular docking studies have elucidated the interactions between 1,8-naphthyridine derivatives and a variety of biological targets.
Cannabinoid Receptor 2 (CB2): Docking studies have provided a structural hypothesis for the functional switch observed in CB2 receptor ligands. The difference between agonists and antagonists/inverse agonists may lie in their ability or inability to block a key conformational change in the receptor known as the "Toggle Switch" W6.48(258) transition. nih.gov
DNA Gyrase and Topoisomerase II: The antibacterial action of many 1,8-naphthyridine derivatives, similar to quinolone antibiotics, involves the inhibition of bacterial DNA gyrase, a type II topoisomerase. nih.govmdpi.com Docking studies have been employed to model the interaction between these derivatives and the enzyme's active site. researchgate.net For anticancer applications, derivatives have been designed to target human DNA topoisomerase II. In one study, newly designed ligands showed superior binding affinities in silico (docking scores of -9.3 to -8.9 kcal/mol) to the DNA topoisomerase II receptor (PDB ID: 1ZXM) compared to the standard drug bevacizumab (-6.0 kcal/mol). researchgate.net The mechanism is believed to involve intercalation with DNA and inhibition of the enzyme. mdpi.com
Adenosine A2A Receptor: In the development of potential anti-Parkinson's agents, molecular docking was used to predict the binding efficiency of new 1,8-naphthyridine derivatives. The studies predicted that several compounds would form stable complexes with the human A2A receptor. nih.gov For example, compound 10c showed a high docking score of -8.407 and a binding energy of -56.60 kcal/mol, while compound 13b exhibited a docking score of -8.562 and a binding energy of -64.13 kcal/mol. nih.gov
DNA and RNA Recognition: Dimers of 2-amino-1,8-naphthyridine have been shown to bind to specific nucleic acid sequences, particularly cytosine-rich motifs. nih.gov The binding is influenced by the protonation of a ring nitrogen at near-neutral pH, which creates a hydrogen bonding donor-donor-acceptor (D-D-A) alignment that is complementary to the acceptor-acceptor-donor (A-A-D) pattern of cytosine. nih.gov The specific position linking the two naphthyridine units significantly affects the molecule's conformation and, consequently, its binding affinity and selectivity for different DNA and RNA sequences. nih.gov
Metal Ion Chelation: 8-Hydroxy-naphthyridine derivatives have been shown to act as chelators of divalent transition metal ions such as Zn²⁺, Fe²⁺, and Cu²⁺. asm.org Spectrophotometric analysis demonstrated that these compounds form a 2:1 stoichiometric complex with these cations. asm.org
Table of Docking Scores for 1,8-Naphthyridine Derivatives
| Compound Series | Target Protein | Top Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) | PDB ID |
|---|---|---|---|---|
| Anti-Topoisomerase II | DNA Topoisomerase II | -9.3 | -6.0 (Bevacizumab) | 1ZXM |
| Anti-Parkinson's (10c) | Adenosine A2A Receptor | -8.407 | N/A | Not Specified |
| Anti-Parkinson's (13b) | Adenosine A2A Receptor | -8.562 | N/A | Not Specified |
Prediction of Drug-Likeness and Pharmacokinetic Properties (e.g., Lipinski's Rule of Five, ADMET prediction)
In the contemporary drug discovery and development process, the early assessment of a compound's pharmacokinetic properties and drug-likeness is a critical step to minimize late-stage failures. For derivatives of 1,8-naphthyridine, computational (in silico) tools are frequently employed to predict these characteristics. These predictive studies help in identifying candidates with a higher probability of success as orally administered drugs. The evaluation typically revolves around established guidelines like Lipinski's Rule of Five and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov
Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline in drug discovery to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com The rule establishes four simple physicochemical parameters:
Molecular mass less than 500 Daltons. drugbank.com
A high lipophilicity (expressed as a Log P value) not greater than 5. drugbank.comresearchgate.net
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). drugbank.comresearchgate.net
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). drugbank.comresearchgate.net
A compound is considered likely to be orally bioavailable if it does not violate more than one of these rules. drugbank.com Studies on various series of 1,8-naphthyridine derivatives have shown that these compounds generally exhibit favorable properties according to Lipinski's rule.
For instance, a series of 1,8-naphthyridine-3-carboxylic acid derivatives designed as potential H1-receptor antagonists were evaluated using the SwissADME predictor. The analysis revealed that these compounds adhered to Lipinski's Rule of Five, indicating a high potential for good oral absorption. researchgate.netrsc.org Similarly, another study on chromeno[4,3-b] drugbank.comijpba.infonaphthyridine derivatives showed that the majority of the tested compounds met the criteria established by Lipinski's rule, suggesting favorable drug-like properties. mdpi.com Research on 1,8-naphthyridine-3-carbonitrile analogues also confirmed that the synthesized compounds demonstrate characteristics typical of drugs with promising potential for effective oral absorption. rsc.orgrsc.org
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Selected 1,8-Naphthyridine Derivatives
| Compound Series | Molecular Weight ( g/mol ) | Log P | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Reference |
| 1,8-Naphthyridine-3-carboxylic acid derivatives (5a1, 5a2, 5b1, 5b2) | Compliant (<500) | Compliant (<5) | Compliant (≤5) | Compliant (≤10) | 0 | researchgate.net |
| Chromeno[4,3-b] drugbank.comijpba.infonaphthyridine derivatives | Compliant (<500) | Compliant (<5) | Compliant (≤5) | Compliant (≤10) | 0 (for most) | mdpi.com |
| 1,8-Naphthyridine-3-carbonitrile analogues (ANC & ANA series) | Compliant (<500) | Compliant (<5) | Compliant (≤5) | Compliant (≤10) | 0 | rsc.orgrsc.org |
| C-3 modified 1,8-naphthyridine-3-carboxamides | Compliant (<500) | Compliant (<5) | Compliant (≤5) | Compliant (≤10) | 0 | tandfonline.com |
ADMET Prediction
Beyond the initial screen provided by Lipinski's rule, more detailed in silico ADMET studies are conducted to forecast a compound's behavior in the body. nih.gov These predictions assess various pharmacokinetic parameters crucial for a drug's efficacy and safety.
Absorption: This parameter is related to a drug's ability to enter the bloodstream. For 1,8-naphthyridine derivatives, predictions often indicate good gastrointestinal (GI) absorption. researchgate.net The topological polar surface area (TPSA), a metric used to predict drug transport properties, is also evaluated. A TPSA value between 20 and 140 Ų is generally considered favorable for good oral bioavailability, a range into which many 1,8-naphthyridine derivatives fall. mdpi.com
Distribution: This refers to how a drug spreads throughout the body's fluids and tissues. Predictions often include parameters like blood-brain barrier (BBB) penetration.
Metabolism: This involves the chemical alteration of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. In silico studies on 1,8-naphthyridine derivatives have investigated their potential to inhibit key CYP enzymes like CYP2C9. For example, derivatives containing a methoxy group showed potential inhibition of CYP2C9, an important consideration for avoiding drug-drug interactions. mdpi.com
Excretion: This is the process of removing the drug from the body. Total clearance (CLtot) is a predicted parameter that combines hepatic and renal clearance. Studies have shown that some synthesized 1,8-naphthyridine compounds have low predicted total clearance values, indicating appropriate pharmacokinetic behavior. mdpi.com
Toxicity: Early prediction of potential toxicity is vital. Computational models are used to assess risks such as hepatotoxicity and mutagenicity. Across several studies, newly synthesized 1,8-naphthyridine derivatives were predicted to have negligible toxicity profiles. researchgate.net
In one study, ten novel 1,4-dihydro-4-oxo-1-proparagyl-1,8-naphthyridine-3-carboxamide derivatives with anticancer activity underwent in vitro ADME evaluation. The results highlighted four derivatives that showed superior metabolic stability, solubility, and permeability, marking them as promising candidates for further development. tandfonline.com Another investigation into 1,8-naphthyridine-3-carbonitrile analogues used in silico predictions to assess their ADMET properties, concluding that the final compounds were unlikely to present pharmacokinetic challenges during drug development. rsc.orgnih.gov
Table 2: Summary of Predicted ADMET Properties for 1,8-Naphthyridine Derivatives
| Property | Prediction/Finding | Significance | Reference |
| Absorption | Good gastrointestinal absorption predicted. | Indicates high potential for oral bioavailability. | researchgate.net |
| Solubility | Good solubility profile predicted. | Essential for absorption and formulation. | researchgate.net |
| Metabolism | Some derivatives may inhibit CYP2C9. | Important for assessing potential drug-drug interactions. | mdpi.com |
| Metabolic Stability | Certain derivatives show better metabolic stability. | A more stable compound may have a longer duration of action. | tandfonline.com |
| Toxicity | Predicted to have negligible toxicity. | Suggests a favorable preliminary safety profile. | researchgate.net |
| TPSA | Values fall within the favorable range (20-140 Ų). | Correlates with good cell permeability and oral absorption. | mdpi.com |
These predictive studies are invaluable, providing a strong rationale for prioritizing specific 1,8-naphthyridine derivatives for further synthesis and experimental evaluation. By filtering out compounds with predicted poor pharmacokinetics or toxicity, researchers can focus resources on candidates with the highest likelihood of becoming successful therapeutic agents.
V. Coordination Chemistry and Supramolecular Applications of 1,8 Naphthyridin 2 Amine
1,8-Naphthyridin-2-amine as a Ligand in Coordination Chemistry
The 1,8-naphthyridine (B1210474) moiety is a privileged scaffold in coordination chemistry, acting as a rigid binucleating ligand that can hold two metal centers in close proximity. The introduction of a 2-amino group further enhances its coordination potential, providing an additional donor site and enabling metal-ligand cooperativity. This has led to the development of a wide array of well-defined dinuclear metal complexes.
Binding Modes and Chelation Properties with Metal Ions (e.g., Transition Metals, Lanthanides)
The arrangement of the nitrogen atoms within the 1,8-naphthyridine core is optimal for the chelation of a diverse range of metal cations, including transition metals and lanthanides. researchgate.net This inherent structural advantage allows derivatives of this compound to adopt various coordination modes. For example, flexible ligands incorporating the this compound unit have been shown to exhibit both κ4-chelating and κ2-bridging modes with zinc(II) ions.
In bimetallic systems, these ligands can adopt a μ-(k1-N,k1-N') bridging mode, effectively linking two metal centers. flinders.edu.au The specific binding mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of other substituents on the naphthyridine ring, and the reaction conditions. researchgate.net Studies on related 8-hydroxy-naphthyridine compounds have demonstrated their ability to bind divalent transition metal cations such as Zn²⁺, Fe²⁺, and Cu²⁺, typically forming stable 2:1 ligand-to-metal complexes. nih.gov This highlights the strong chelating ability of the naphthyridine framework.
Formation of Metal Complexes (e.g., Binuclear Copper Complexes, Diruthenium(I) Core)
The ability of 1,8-naphthyridine-based ligands to bring metal ions into close proximity is particularly valuable for constructing multinuclear complexes with interesting catalytic and electronic properties.
Binuclear Copper Complexes: Unsymmetrical ligands derived from 1,8-naphthyridine have been successfully employed to assemble tri- and tetranuclear copper(II) complexes. rsc.org The synthesis of a dicopper complex, stabilized by a chloride bridging unit, has also been reported using a macrocyclic ligand based on the 1,8-naphthyridine scaffold. nih.gov These complexes are of interest for mimicking the active sites of metalloenzymes and for developing catalysts for organic transformations. mdpi.com
Diruthenium(I) Core Complexes: The 1,8-naphthyridine framework has been instrumental in the development of diruthenium complexes. A diruthenium(I,I) complex was formed through the photoirradiation of a di-μ-hydridodiruthenium(II,II) precursor supported by a 1,8-naphthyridine-based bis(silyl) ligand. oup.com Furthermore, paddlewheel-type diruthenium(II,II) complexes utilizing 1,8-naphthyridine-2-carboxylate ligands have been synthesized. mdpi.comrsc.org These complexes are air-stable and serve as versatile building blocks for creating higher-order supramolecular structures. rsc.org The diruthenium core supported by naphthyridine ligands has shown utility in facilitating chemical transformations at the axial sites of the complex.
Synthesis of Metal-Organic Frameworks (MOFs)
While 1,8-naphthyridine and its derivatives are well-established building blocks for constructing coordination polymers due to their rigid structure and defined coordination vectors, their specific application in the synthesis of porous Metal-Organic Frameworks (MOFs) is an emerging area. nih.gov Paddlewheel-type diruthenium(II,II) complexes, for instance, are recognized as potential building units for MOFs. rsc.org The predictable coordination geometry of 1,8-naphthyridine-based ligands makes them suitable candidates for the rational design of extended, porous networks. The incorporation of the 2-amino functionality can introduce basic sites within the framework, potentially enhancing properties such as gas sorption or catalysis.
Supramolecular Chemistry and Self-Assembly
Beyond covalent coordination bonds, this compound engages in a range of non-covalent interactions, primarily hydrogen bonding and π-π stacking, which are fundamental to its role in supramolecular chemistry and molecular recognition. nih.govresearchgate.net
Hydrogen Bonding Interactions in Solid State and Solution
The 1,8-naphthyridine nucleus, with its two nitrogen atom hydrogen bond acceptors, is a classic building block in molecular recognition research. nih.gov The 2-amino group provides a hydrogen bond donor (N-H), which, in concert with the ring nitrogens, can form specific and directional interactions.
In the solid state, derivatives like N-(pyrazin-2-yl)-1,8-naphthyridin-2-amine exhibit extensive and well-defined hydrogen bonding networks. nih.gov These include:
Intramolecular bonds: C—H⋯N hydrogen bonds that stabilize the molecular conformation, often forming an S(6) ring motif. nih.govnih.gov
Intermolecular bonds: N—H⋯N hydrogen bonds that link individual molecules into dimers or chains. nih.govnih.gov
Extended Networks: Further C—H⋯N interactions can connect these chains, building up more complex supramolecular architectures. nih.govnih.gov
This ability to form multiple, predictable hydrogen bonds makes 2-amino-1,8-naphthyridine derivatives valuable components for designing self-assembling systems and crystal engineering.
| Interaction Type | Description | Structural Motif | Reference |
|---|---|---|---|
| Intramolecular | Stabilizes the molecular conformation via C—H⋯N bonds. | S(6) ring | nih.govnih.gov |
| Intermolecular | Links molecules into dimers or pairs via N—H⋯N bonds. | Dimer/Chain | nih.govnih.gov |
| Network Formation | Connects chains into sheets or 3D networks via further N—H⋯N and C—H⋯N bonds. | Sheet/3D Network | nih.gov |
π-π Stacking Interactions
Aromatic π-π stacking interactions are another crucial force governing the self-assembly of this compound derivatives in the solid state. mdpi.com These interactions occur between the electron-rich naphthyridine ring systems of adjacent molecules.
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Interacting Rings | Naphthyridine and Pyrazine (B50134) | Stacking occurs between the aromatic systems of adjacent molecules. | nih.govnih.gov |
| Centroid-Centroid Distance | 3.553 (8) Å | The distance between the geometric centers of the stacked rings. | nih.govnih.gov |
| Supramolecular Role | Links 2D sheets into a 3D network | Contributes to the overall stability and dimensionality of the crystal structure. | nih.gov |
Molecular Recognition (e.g., DNA Mismatch Binding)
The 1,8-naphthyridine core, particularly the 2-amino substituted variant, has been extensively explored for its ability to recognize and bind to specific sequences and structures within DNA. This recognition is primarily driven by the formation of specific hydrogen bonds between the naphthyridine ring and the nucleobases.
Derivatives of 2-amino-1,8-naphthyridine have shown a remarkable ability to selectively bind to mismatched base pairs in DNA duplexes. This is of significant interest as DNA mismatches are associated with various genetic diseases. The binding affinity of these derivatives can be modulated by substitutions on the naphthyridine ring. For instance, the introduction of methyl groups has been shown to enhance the binding affinity for pyrimidine bases, particularly cytosine, located opposite an abasic (AP) site. This enhancement is attributed to a reduction in the loss of binding entropy upon complexation.
Table 1: Binding Constants of 2-Amino-1,8-naphthyridine Derivatives with Cytosine Opposite an AP Site
| Compound | Substituents | 1:1 Binding Constant (K) x 106 M-1 |
|---|---|---|
| AND | None | 0.30 |
| AMND | 7-methyl | 2.7 |
| ADMND | 5,7-dimethyl | 6.1 |
| ATMND | 5,6,7-trimethyl | 19 |
Data obtained from fluorescence titration experiments in solutions containing 110 mM Na⁺ at pH 7.0 and 20°C.
Furthermore, dimeric forms of 2-amino-1,8-naphthyridine have been synthesized to enhance binding affinity and specificity. A notable example is ANP77, a dimer where two 2-amino-1,8-naphthyridine units are connected by a three-atom linker at the C7 position. This molecule exhibits high-affinity binding to internal loops in double-stranded DNA, specifically C/CC and T/CC sites, with dissociation constants in the nanomolar range. boropharm.com The binding of ANP77 can induce conformational changes in the DNA, such as flipping a thymine base out of the helix. boropharm.com The linkage position of the two naphthyridine units in these dimers plays a critical role in determining their binding specificity and affinity for both DNA and RNA targets.
The protonation of the naphthyridine ring nitrogen at near-neutral pH is a key factor in its binding to cytosine. This protonation creates a hydrogen bond donor-donor-acceptor (D-D-A) array that is complementary to the acceptor-acceptor-donor (A-A-D) face of cytosine. Dimeric 2-amino-1,8-naphthyridine has also been investigated for its ability to selectively bind to G-G mismatched base pairs. acs.org
Design of Synthetic Receptors
The well-defined hydrogen bonding capabilities of this compound make it an excellent scaffold for the design of synthetic receptors capable of recognizing and binding to specific guest molecules. These receptors often employ a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects to achieve selective binding.
An example of this application is the development of 1,8-naphthyridine-based artificial receptors for the selective binding of monosaccharides in aqueous solutions. Macrocyclic and cage-type receptors incorporating the 1,8-naphthyridine unit have been synthesized and shown to bind various monosaccharides with dissociation constants (Kd) in the millimolar range, which is comparable to the binding affinities observed in natural lectin-monosaccharide complexes. One such receptor demonstrated the strongest binding affinity for sialic acid, a monosaccharide involved in numerous biological processes.
Table 2: Dissociation Constants (Kd) for 1,8-Naphthyridine-Based Receptors with Monosaccharides
| Receptor Type | Monosaccharide Guest | Dissociation Constant (Kd) |
|---|---|---|
| Macrocyclic | Sialic Acid | ~ 0.3 mM |
| Macrocyclic | Various neutral and negatively charged monosaccharides | 0.3 to ≥10 mM |
| Cage-type | Various neutral and negatively charged monosaccharides | 0.3 to ≥10 mM |
Data obtained from fluorimetric and UV/vis titration in water.
The 2-amino-1,8-naphthyridine moiety has also been incorporated into "molecular tweezer" architectures. These are acyclic host molecules with two arms that can bind a guest molecule between them. For instance, a fluorescent sensor for cytosine bulges in DNA was created by conjugating a diamino-naphthyridine (DANP) to a pyrene moiety. nih.gov This demonstrates the versatility of the this compound scaffold in constructing sophisticated molecular recognition systems.
The design principles for these synthetic receptors often involve pre-organizing the binding sites to minimize the entropic penalty upon guest binding. The rigid nature of the 1,8-naphthyridine framework contributes to this pre-organization. By modifying the substituents on the naphthyridine ring or altering the linker connecting multiple naphthyridine units, the size, shape, and electronic properties of the binding cavity can be fine-tuned to achieve selectivity for different guest molecules.
Vi. Advanced Applications in Chemical Biology and Materials Science
Applications in Chemical Biology
In chemical biology, derivatives of 1,8-naphthyridin-2-amine serve as powerful tools for visualizing and understanding complex biological processes within living systems. Their ability to be chemically modified allows for the creation of specialized probes for sensing, imaging, and targeting specific cellular components.
Derivatives of 1,8-naphthyridine (B1210474) are extensively utilized in the development of fluorescent probes for the detection of various biologically significant species. A new class of fluorescent probes, designated 1,8-Nap-F, has been designed based on an electron push-pull type 1,8-naphthyridine framework. acs.orgnih.gov These probes are engineered to be amine-reactive, making them invaluable for detecting amine-containing molecules such as amino acids and proteins. acs.orgnih.gov
A significant advantage of these probes is their "turn-on" fluorescence response. For instance, the 1,8-Nap-F probe reacts with primary amines to yield highly emissive products with a large Stokes shift (greater than 70 nm) in aqueous environments, a desirable feature that minimizes self-quenching and improves signal detection. acs.orgnih.gov This reactivity has been specifically applied to the selective detection of lysine, an amino acid with a free amino group. acs.orgnih.gov
Beyond amines, 1,8-naphthyridine-based chemosensors have been developed for detecting metal ions. By conjugating 1,8-naphthyridine with moieties like thiophene (B33073) and boronic acid, researchers have created sensors with high selectivity for ions such as mercury (Hg²⁺). rsc.org Another design, a 1,8-naphthyridine-based clip-like receptor, functions as an "off-on" fluorescent probe for selectively sensing zinc (Zn²⁺) in aqueous media. researchgate.net The introduction of methyl groups to the naphthyridine ring has also been shown to enhance the binding affinity for cytosine in DNA duplexes. oup.com
Table 1: Characteristics of 1,8-Naphthyridine-Based Fluorescent Probes
| Probe Type | Target Analyte | Key Features |
|---|---|---|
| 1,8-Nap-F | Primary amines (e.g., lysine), Proteins | Electron push-pull framework; Large Stokes shift (>70 nm); "Turn-on" fluorescence in aqueous media. acs.orgnih.gov |
| Naphthyridine-boronic acid derivative | Mercury (Hg²⁺) | Conjugated with thiophene for enhanced affinity; Cooperative binding with D-fructose enhances sensitivity. rsc.org |
| Clip-like receptor | Zinc (Zn²⁺) | "Off-on" fluorescence switching mechanism. researchgate.net |
The structural versatility of 1,8-naphthyridine allows for the design of derivatives that can specifically target different organelles within living cells. By modifying the fluorophore, researchers have created a series of four 1,8-naphthyridine derivatives (1a–1d) capable of localizing in mitochondria, lipid droplets, lysosomes, and the endoplasmic reticulum in HeLa cells, respectively. rsc.org
These probes are not only capable of targeting but are also highly sensitive to the polarity of their microenvironment. The fluorescence intensity of these derivatives was found to increase significantly (by 12 to 239-fold) as the polarity of the surrounding solvent decreased. rsc.org Their fluorescence emission also shifts to greater wavelengths as the system polarity increases. rsc.org This solvatochromic behavior, coupled with large Stokes shifts (up to 229 nm in polar solvents), enables them to monitor fluctuations in the polarity of their respective target organelles, providing valuable insights into cellular function and dynamics. rsc.org This approach offers a molecular design strategy for creating new polarity-sensitive fluorescent probes with specific organelle-targeting capabilities. rsc.org
Table 2: Organelle Targeting and Polarity Sensing by 1,8-Naphthyridine Derivatives
| Derivative | Target Organelle in HeLa Cells | Polarity Response |
|---|---|---|
| 1a | Mitochondria | Fluorescence intensity enhances as polarity declines. rsc.org |
| 1b | Lipid Droplets | Fluorescence intensity enhances as polarity declines. rsc.org |
| 1c | Lysosomes | Fluorescence intensity enhances as polarity declines. rsc.org |
| 1d | Endoplasmic Reticulum | Fluorescence intensity enhances as polarity declines. rsc.org |
The ability of 2-amino-1,8-naphthyridine derivatives to recognize specific nucleobases is a key feature for their application in contexts related to DNA. Dimers of 2-amino-1,8-naphthyridine have been synthesized and studied for their binding properties to DNA and RNA. nih.gov These molecules show a particular affinity for cytosine-rich sequences. nih.gov For example, a dimer connected by a three-atom linker at the C7 position, known as ANP77, demonstrates a high affinity for C/CC and T/CC motifs in double-stranded DNA. nih.gov This specific recognition is crucial for developing probes that can target and identify particular sequences within a nucleic acid strand, a foundational concept in many DNA analysis and sequencing methodologies. The interaction, often monitored by fluorescence quenching, allows for the differentiation of various nucleic acid sequences. nih.gov
The application of this compound derivatives in biosensing is broad, leveraging their capabilities as fluorescent probes to detect a range of biological molecules and ions. These biosensors often operate on a "turn-on" or "off-on" mechanism, providing a clear signal upon binding to the target analyte. acs.orgresearchgate.net For example, amine-reactive probes based on the 1,8-naphthyridine framework are used for the detection of amines and proteins in aqueous solutions. acs.orgnih.gov This has practical applications in bioengineering for protein detection by targeting amino acids like lysine. acs.orgnih.gov Furthermore, novel chemosensors have been engineered for the selective detection of toxic heavy metal ions, such as Hg²⁺, which pose significant environmental and health risks. rsc.org The design of these sensors can be finely tuned to enhance selectivity and sensitivity, for example, by incorporating cooperative binding sites for both the metal ion and a monosaccharide like D-fructose to improve detection limits. rsc.org
Applications in Materials Science
In materials science, the focus shifts to the electronic and photophysical properties of 1,8-naphthyridine derivatives for use in advanced devices.
The 1,8-naphthyridine moiety serves as an effective electron-transporting unit, making its derivatives suitable for use in Organic Light-Emitting Diodes (OLEDs). Researchers have designed and synthesized emitters based on a naphthyridine acceptor moiety combined with various donor units to create molecules that exhibit thermally activated delayed fluorescence (TADF). acs.org
These TADF emitters are crucial for achieving high efficiency in OLEDs. One such green TADF emitter, 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine, was incorporated into an OLED that demonstrated a maximum external quantum efficiency (EQE) of 16.4%. acs.org The device also exhibited high current and power efficiencies of 58.6 cd/A and 57.1 lm/W, respectively, highlighting the potential of 1,8-naphthyridine-based materials in creating high-performance, energy-efficient displays and lighting. acs.org
Table 3: Performance of a Naphthyridine-Based Green TADF OLED
| Parameter | Value |
|---|---|
| Emitter Compound | 10-(4-(1,8-Naphthyridin-2-yl)phenyl)-10H-phenothiazine acs.org |
| Maximum External Quantum Efficiency (EQE) | 16.4% acs.org |
| Maximum Current Efficiency | 58.6 cd/A acs.org |
| Maximum Power Efficiency | 57.1 lm/W acs.org |
Electronic Properties and Potential in Functional Materials
The unique electronic structure of the 1,8-naphthyridine core, characterized by its electron-deficient nature, imparts interesting photophysical and electronic properties to its derivatives, including this compound. These properties make them promising candidates for applications in functional materials, particularly in the realm of organic electronics.
The rigid and planar structure of the 1,8-naphthyridine scaffold contributes to favorable packing and charge transport characteristics in the solid state. The introduction of an amino group at the 2-position can further modulate the electronic properties by acting as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Research into π-extended 1,8-naphthyridine systems has demonstrated their potential as building blocks for organic electronics. nih.gov These larger, conjugated systems exhibit halochromic behavior, and their electronic properties can be tuned by the addition of substituents. nih.gov While specific experimental data on the electronic properties of this compound is not extensively documented in publicly available literature, computational studies on related 1,8-naphthyridine derivatives provide valuable insights. For instance, a series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and characterized for their use in organic light-emitting diodes (OLEDs). These materials exhibit high fluorescence quantum yields and possess high electron affinities, making them suitable for use as both emitters and electron-transport materials. researchgate.net
The photophysical properties of aminonaphthyridine derivatives are of significant interest. For example, dimers of 2-amino-1,8-naphthyridine have been synthesized and their interactions with DNA and RNA have been studied, revealing that their binding and stabilizing effects are dependent on the connection points of the two monomer units. nih.gov The protonation of the ring nitrogen at near-neutral pH alters the hydrogen bonding pattern, allowing for selective binding to cytosine. nih.gov
While the direct application of this compound in functional materials is an area requiring further exploration, the inherent electronic characteristics of the 1,8-naphthyridine scaffold, combined with the modulating effect of the amino group, suggest a strong potential for its use in the development of novel organic electronic materials.
Table 1: Electronic Properties of Selected 1,8-Naphthyridine-Based Oligomers for OLEDs
| Compound | Electron Affinity (eV) | Fluorescence Quantum Yield (ΦF) | Emission Color |
| Oligomer 1 | 2.79 - 3.00 | 0.70 - 1.0 | Blue, Green, Yellow |
| Oligomer 2 | 2.85 | 0.85 | Green |
| Oligomer 3 | 2.91 | 0.95 | Yellow |
This table presents data for representative 1,8-naphthyridine-based oligomers to illustrate the potential of the scaffold in organic electronics. researchgate.net
Catalysis
The 1,8-naphthyridine framework, with its two nitrogen atoms in a chelating arrangement, serves as an excellent scaffold for the design of ligands in coordination chemistry and catalysis. The 2-amino group in this compound can further participate in coordination or be modified to create more complex ligand systems. These ligands can stabilize metal centers and influence their catalytic activity.
While research specifically employing this compound as a primary ligand in catalysis is emerging, the broader family of 1,8-naphthyridine derivatives has been extensively used to create effective catalysts for a variety of organic transformations. The close proximity of the nitrogen atoms allows for the formation of stable complexes with a range of transition metals, facilitating catalytic cycles. escholarship.org
Palladium complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and shown to be active in Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions. rsc.org These reactions are fundamental in carbon-carbon bond formation. The catalytic activity of these complexes demonstrates the utility of the 1,8-naphthyridine unit in supporting catalytically active metal centers. rsc.org
Furthermore, iridium(III) complexes bearing a substituted 2-amino-1,8-naphthyridine derivative have been developed as catalysts for the C-alkylation of aryl alkyl ketones using alcohols as the alkylating agent. researchgate.net This highlights the potential of amino-substituted 1,8-naphthyridines in facilitating important C-C bond-forming reactions. The design of the ligand, incorporating the 2-amino-1,8-naphthyridine core, is crucial for the catalytic performance. researchgate.net
The development of bimetallic complexes supported by 1,8-naphthyridine-based ligands is another significant area of research. These complexes, where two metal centers are held in close proximity by the ligand, can exhibit cooperative catalytic effects, leading to enhanced reactivity and selectivity. escholarship.org
Although detailed catalytic performance data for complexes of the parent this compound are not yet widely available, the successful application of its derivatives in various catalytic systems underscores its potential as a valuable ligand in the development of new and efficient catalysts.
Table 2: Catalytic Activity of a Palladium Complex with a 1,8-Naphthyridine-Functionalized NHC Ligand in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |
This table is representative of the catalytic activity of palladium complexes with 1,8-naphthyridine-based ligands in cross-coupling reactions, adapted from studies on related derivatives. rsc.org
Vii. Conclusion and Future Directions in 1,8 Naphthyridin 2 Amine Research
Summary of Key Research Findings and Impact
Research into 1,8-naphthyridin-2-amine and its derivatives has yielded a wealth of knowledge, demonstrating their broad therapeutic potential and diverse applications. The core structure is a key component in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netresearchgate.net
A significant impact of this research is the development of clinically relevant drugs. For instance, Gemifloxacin, an antibiotic used to treat bacterial infections, features the 1,8-naphthyridine (B1210474) core, underscoring the scaffold's importance in medicine. kthmcollege.ac.in Derivatives have shown potent activity against various pathogens, including multi-drug resistant strains of bacteria and the Mycobacterium tuberculosis H37Rv strain. nih.govnih.gov In oncology, numerous 1,8-naphthyridine derivatives have been synthesized and identified as potent inhibitors of various cancer-related targets, such as receptor tyrosine kinases (EGFR), casein kinase 2, and DNA topoisomerase. nih.gov
Beyond medicine, the unique photochemical properties of the 1,8-naphthyridine nucleus have been harnessed in materials science. kthmcollege.ac.in These compounds have found applications as ligands, components of light-emitting diodes, dye-sensitized solar cells, and molecular sensors, demonstrating their versatility and impact on advanced materials development. kthmcollege.ac.inacs.org
| Area of Impact | Key Findings and Examples | References |
| Antimicrobial | Marketed antibiotics like Gemifloxacin; activity against multi-drug resistant bacteria; potential as adjuvants to enhance fluoroquinolone activity. | kthmcollege.ac.innih.gov |
| Anticancer | Inhibition of key targets like EGFR, c-Met kinase, and DNA topoisomerase; potent activity in various cancer cell lines. | nih.gov |
| Antitubercular | Derivatives show potent activity against M. tuberculosis H37Rv, with some compounds exhibiting MIC values as low as 6.25 μg/mL. | nih.gov |
| Antiviral/Other | Potential to treat neurodegenerative and immunomodulatory disorders; anti-HIV and antioxidant properties. | nih.govtandfonline.com |
| Materials Science | Applications as ligands, in light-emitting diodes, molecular sensors, and as corrosion inhibitors. | kthmcollege.ac.inacs.org |
Identification of Research Gaps and Challenges
Despite the significant progress, several challenges and knowledge gaps remain in the field of this compound research. A primary challenge is overcoming drug resistance, both in infectious diseases and cancer. nih.govnih.gov While many potent compounds have been developed, the emergence of resistant strains necessitates the continuous design of novel derivatives that can circumvent these resistance mechanisms.
Another significant hurdle is the optimization of the pharmacokinetic properties and selectivity of these compounds. While high potency is often achieved, ensuring that these molecules are selective for their intended biological target over other proteins is crucial for minimizing off-target effects.
In the area of synthesis, many traditional methods for creating the 1,8-naphthyridine scaffold rely on harsh reaction conditions, expensive metal catalysts, and environmentally harmful organic solvents. acs.org This poses a challenge for large-scale, sustainable production. Furthermore, there is a need for more in-depth studies into the precise molecular mechanisms of action for many of the reported biological activities. While targets like DNA gyrase are known, a deeper understanding of the structure-activity relationships (SAR) and binding interactions is required for rational drug design. nih.govresearchgate.net
Prospective Research Avenues
The existing challenges and research gaps pave the way for several promising future research directions.
Future research will likely focus on the rational design of this compound derivatives with enhanced selectivity and potency. This can be achieved through a molecular hybridization approach, combining the 1,8-naphthyridine core with other pharmacophores to create novel chemical entities. rsc.org Structure-based drug design, aided by computational tools like molecular docking, will be instrumental in identifying and optimizing compounds for specific biological targets, such as the enoyl-ACP reductase (InhA) in M. tuberculosis or specific protein kinases in cancer cells. nih.govnih.gov The goal is to develop next-generation therapeutic agents that are effective against resistant forms of diseases.
There is a growing emphasis on developing "green" and sustainable synthetic routes. nih.gov Future work will continue to explore novel methodologies such as multicomponent reactions, which allow for the construction of complex molecules in a single step, and the use of environmentally benign solvents like water or ionic liquids. kthmcollege.ac.inacs.org Microwave-assisted synthesis and the use of reusable catalysts are other promising avenues that can lead to higher yields, shorter reaction times, and a reduced environmental footprint, making the synthesis of 1,8-naphthyridine derivatives more efficient and scalable. researchgate.netmdpi.com
| Synthetic Method | Advantages | References |
| Friedländer Reaction in Water | Uses an inexpensive, biocompatible ionic liquid catalyst; avoids organic solvents. | acs.org |
| Ionic Liquid-Catalyzed Synthesis | Efficient and reusable catalyst system under solvent-free conditions. | acs.orgnih.gov |
| Multicomponent Reactions (MCR) | Generates diverse and complex molecular architectures efficiently in a single step. | kthmcollege.ac.in |
| Microwave-Assisted Synthesis | Shorter reaction times, enhanced energy efficiency, and often improved yields. | researchgate.netmdpi.com |
A deeper understanding of how this compound derivatives exert their biological effects is critical for their further development. Advanced mechanistic studies, including X-ray crystallography of protein-ligand complexes, molecular dynamics simulations, and various biochemical and cellular assays, will be crucial. nih.gov These studies can elucidate the precise binding modes and intermolecular interactions with their biological targets. nih.gov Investigating their effects on cellular signaling pathways and potential to modulate efflux pumps, which contribute to drug resistance, will also be a key area of future research. nih.gov
The application of this compound derivatives in materials science is a rapidly expanding field. Future research will focus on designing novel compounds with tailored photophysical and electronic properties for specific applications. This includes the development of more efficient organic light-emitting diodes (OLEDs), sensitive and selective fluorescent sensors for detecting metal ions or biomolecules, and novel corrosion inhibitors. acs.org The ability to tune the properties of these materials through synthetic modification of the 1,8-naphthyridine core offers significant potential for creating next-generation smart materials.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development landscape for 1,8-naphthyridine derivatives, including this compound. These computational technologies offer powerful tools to accelerate the discovery of novel therapeutics and the design of advanced materials by navigating the vast chemical space with greater efficiency and precision than traditional methods. nih.govdrughunter.comarxiv.org
One of the most established applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR modeling uses machine learning algorithms to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.netfrontiersin.org Robust QSAR models have been successfully developed for 1,8-naphthyridine derivatives to predict their efficacy as anticancer agents targeting DNA topoisomerase II and as inhibitors of HIV-1 integrase. researchgate.netresearchgate.net These models allow researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources.
AI and ML also enhance computational methods like molecular docking and virtual screening. While docking predicts the binding orientation of a molecule to a target protein, ML algorithms can be trained to score these interactions more accurately and rapidly, improving the identification of promising hits from large compound libraries. tandfonline.comnih.gov Furthermore, molecular dynamics simulations, which assess the stability of ligand-protein complexes, generate vast amounts of data that can be analyzed using ML techniques to uncover critical insights into binding mechanisms. rsc.orgnih.gov
A particularly exciting frontier is the use of generative AI for de novo drug design. frontiersin.orgnih.gov These advanced algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can "learn" the underlying patterns of chemical structures from existing databases. arxiv.orgfrontiersin.org They can then be used to generate entirely novel molecular structures built around the 1,8-naphthyridine scaffold, optimized for specific properties like high target affinity, low toxicity, and synthetic accessibility. arxiv.org This approach moves beyond screening existing libraries to creating bespoke molecules designed from the ground up.
Furthermore, machine learning models are becoming indispensable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govrsc.org By flagging compounds with potentially poor pharmacokinetic profiles or toxicity risks early in the discovery process, these in silico predictions help reduce the high attrition rates that plague later-stage drug development. nih.gov
In the realm of materials science, the application of AI and ML to 1,8-naphthyridine-based materials is an emerging but promising field. Derivatives of this scaffold have shown potential in applications such as organic light-emitting diodes (OLEDs) and as polarity-sensitive fluorescent probes. dntb.gov.ua ML models can be trained to predict the photophysical and electronic properties of novel 1,8-naphthyridine structures based on their molecular descriptors. This predictive capability can guide the rational design of new materials with tailored characteristics, such as specific emission wavelengths, improved quantum yields, or enhanced charge transport properties, accelerating the discovery of next-generation organic electronic materials.
The table below summarizes the key applications of AI and ML in the context of 1,8-naphthyridine research.
| AI/ML Technique | Application Area | Specific Task | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Predict biological activity (e.g., anticancer, antiviral) based on molecular structure. researchgate.netresearchgate.net | Rapid identification of potent analogues for synthesis; understanding key structural features for activity. |
| Machine Learning-Enhanced Virtual Screening | Drug Discovery | Score and rank ligand-protein docking poses; identify high-affinity binders from large databases. tandfonline.comnih.gov | Increased efficiency and accuracy of hit identification; discovery of novel drug candidates. |
| Generative Models (e.g., RNNs, GANs) | Drug Discovery & Materials Design | Design novel 1,8-naphthyridine molecules with desired property profiles (de novo design). arxiv.orgnih.gov | Creation of innovative drug candidates and materials with optimized efficacy and function. |
| Predictive ADMET Modeling | Drug Discovery | Forecast pharmacokinetic and toxicity profiles of new compounds in silico. rsc.orgnih.gov | Early deselection of candidates with poor drug-like properties; reduced late-stage failures. |
| Property Prediction Models | Materials Science | Predict photophysical or electronic properties (e.g., fluorescence, conductivity) of new derivatives. | Accelerated design of novel functional materials for applications like OLEDs and sensors. dntb.gov.ua |
Q & A
Basic: What are the established synthetic routes for 1,8-naphthyridin-2-amine derivatives, and how can reaction conditions be optimized?
Answer:
A common method involves coupling 2-chloro-1,8-naphthyridine with amines (e.g., pyrazin-2-amine) using Pd₂(dba)₃ as a catalyst, 1,3-bis(diphenylphosphino)propane as a ligand, and potassium tert-butoxide as a base in dry toluene under argon . Optimization focuses on:
- Catalyst loading : Lower catalyst amounts (1–2 mol%) reduce costs while maintaining yields.
- Reaction time : Extended reflux (4–7 days) improves conversion for sterically hindered amines.
- Purification : Recrystallization from acetone or methanol ensures high purity.
Basic: How are noncovalent interactions in this compound derivatives analyzed crystallographically?
Answer:
X-ray crystallography reveals intramolecular hydrogen bonds (e.g., C–H⋯N) stabilizing S(6) ring motifs and intermolecular N–H⋯N bonds forming supramolecular networks. For example, π–π stacking (centroid separations ~3.55 Å) and C–H⋯π interactions contribute to 3D frameworks . Key steps include:
- Hydrogen bond analysis : Measure bond lengths (e.g., N–H⋯N: ~2.1–2.3 Å) and angles.
- Packing diagrams : Visualize interactions using software like Mercury.
Advanced: What coordination modes does this compound exhibit in transition metal complexes?
Answer:
The ligand acts as a bidentate chelator via its pyridinic N atoms. For example, in [Cd(L)₂(NO₃)₂], two naphthyridine units coordinate Cd²⁺, while nitrate ions occupy remaining sites. Structural variations arise from:
- Metal center : Cd forms distorted octahedral geometries, whereas Cu or Fe may adopt square-planar or tetrahedral configurations .
- Ancillary ligands : Nitrate vs. chloride ligands alter bond lengths (Cd–O: 2.357–2.718 Å) .
Advanced: How do substituents on the naphthyridine core influence biological activity?
Answer:
Substituents like methyl or trifluoromethyl groups modulate cytotoxicity. For instance:
- 7-Methyl derivatives (e.g., 7-methyl-1,8-naphthyridin-2-amine) enhance lipophilicity, improving cell membrane permeability .
- Trifluoromethyl groups increase metabolic stability, as seen in derivatives tested against MCF7 breast cancer cells .
Methodological note : Structure-activity relationship (SAR) studies require systematic substitution and in vitro screening (e.g., MTT assays).
Basic: What analytical techniques validate the purity and structure of this compound derivatives?
Answer:
- HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents.
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 8.5–9.0 ppm) .
- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 41.18%, H: 3.77%, N: 19.22% for Cd complexes) .
Advanced: How are computational methods used to predict the reactivity of this compound derivatives?
Answer:
Density functional theory (DFT) calculates:
- Frontier molecular orbitals : Predict nucleophilic/electrophilic sites (e.g., HOMO localized on amine groups).
- Reaction pathways : Simulate coupling reactions to identify transition states and activation energies .
- Noncovalent interactions : Use NCI plots to visualize π–π stacking and hydrogen bonding .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H302/H312/H332) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can contradictory data on ligand-metal binding affinities be resolved?
Answer:
Discrepancies in stability constants (e.g., Cd²⁺ vs. Zn²⁺ complexes) arise from:
- Solvent effects : Polar solvents (e.g., MeOH) stabilize ionic interactions.
- Counterion interference : Nitrate vs. chloride ions compete for coordination sites .
Resolution : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
Advanced: What strategies enable regioselective functionalization of this compound?
Answer:
- Directed C–H activation : Use Pd catalysts with directing groups (e.g., pyrazinyl) to target C5 or C7 positions .
- Protection/deprotection : Temporarily block the amine group with acetyl to direct electrophilic substitution .
Advanced: How can this compound be integrated into supramolecular assemblies?
Answer:
Exploit its hydrogen-bonding and π-stacking motifs to design:
- Coordination polymers : Link metal nodes into 1D chains or 3D frameworks .
- Host-guest systems : Use the naphthyridine core to bind aromatic guests via π–π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
